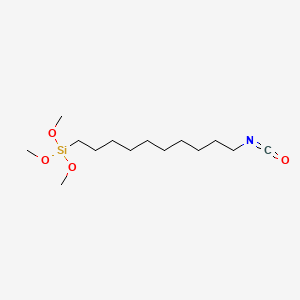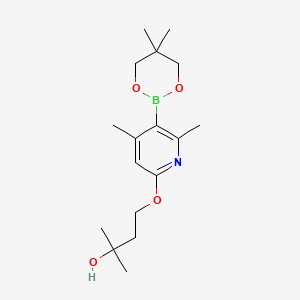
2-(2-Methylthiophenyl)benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylthiophenyl)benzoic acid, also known by its IUPAC name 2’-methylsulfanyl-[1,1’-biphenyl]-2-carboxylic acid, is an organic compound with the molecular formula C14H12O2S . This compound is characterized by the presence of a benzoic acid moiety substituted with a 2-methylthiophenyl group. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylthiophenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Benzoic acid derivatives, which this compound is a part of, have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways . These pathways are important for the biosynthesis of phenolic compounds .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its physicochemical properties, formulation, route of administration, and patient-specific factors .
Result of Action
Benzoic acid derivatives are known to exert various biological effects, including antimicrobial, anti-inflammatory, and antioxidant activities .
Action Environment
The action, efficacy, and stability of 2-(2-Methylthiophenyl)benzoic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Vorbereitungsmethoden
The synthesis of 2-(2-Methylthiophenyl)benzoic acid can be achieved through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance. Industrial production methods may involve similar coupling reactions, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
2-(2-Methylthiophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
2-(2-Methylthiophenyl)benzoic acid can be compared with other similar compounds, such as:
2-(2-Methylphenyl)benzoic acid: Lacks the sulfur atom, resulting in different chemical properties.
2-(2-Chlorophenyl)benzoic acid: Contains a chlorine atom instead of a methylthio group, affecting its reactivity and applications.
These comparisons highlight the unique properties of 2-(2-Methylthiophenyl)benzoic acid, such as its sulfur-containing functional group, which imparts distinct chemical and biological characteristics.
Eigenschaften
CAS-Nummer |
186295-30-7 |
|---|---|
Molekularformel |
C12H10O2S |
Molekulargewicht |
218.27 g/mol |
IUPAC-Name |
2-(2-methylthiophen-3-yl)benzoic acid |
InChI |
InChI=1S/C12H10O2S/c1-8-9(6-7-15-8)10-4-2-3-5-11(10)12(13)14/h2-7H,1H3,(H,13,14) |
InChI-Schlüssel |
VVYSHUBEEYYGJK-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC=C1C2=CC=CC=C2C(=O)O |
Kanonische SMILES |
CC1=C(C=CS1)C2=CC=CC=C2C(=O)O |
Synonyme |
2-(2-Methylthiophenyl)benzoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid](/img/structure/B595968.png)
![4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid](/img/structure/B595972.png)










![tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B595988.png)

